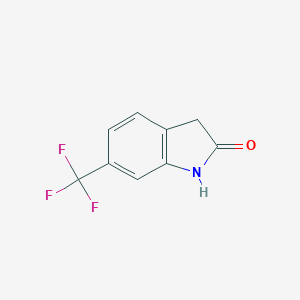

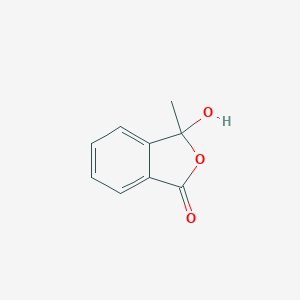

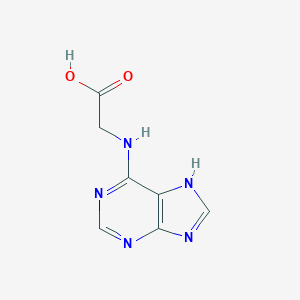

3-Hydroxy-3-methylisobenzofuran-1(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-3-methylisobenzofuran-1(3H)-one, commonly known as hemin, is a porphyrin derivative that has been extensively used in scientific research. It is a complex organic molecule that has a unique structure and properties that make it useful in various applications.

Wissenschaftliche Forschungsanwendungen

Hemin has been used in various scientific research applications such as:

1. Biochemical studies: Hemin is used to study the structure and function of enzymes such as cytochrome P450 and catalase.

2. Medical applications: Hemin has been used in the treatment of various diseases such as porphyria, anemia, and cancer.

3. Molecular biology: Hemin is used in molecular biology to study gene expression and regulation.

Wirkmechanismus

Hemin acts as a cofactor for various enzymes, including cytochrome P450, catalase, and peroxidase. It binds to the active site of these enzymes and facilitates their catalytic activity. Hemin also has antioxidant properties and can scavenge free radicals and reactive oxygen species.

Biochemische Und Physiologische Effekte

Hemin has various biochemical and physiological effects, including:

1. Induction of heme oxygenase: Hemin induces the expression of heme oxygenase, which is an enzyme that degrades heme into biliverdin, iron, and carbon monoxide.

2. Activation of transcription factors: Hemin can activate transcription factors such as Nrf2, which regulates the expression of genes involved in antioxidant defense.

3. Anti-inflammatory effects: Hemin has anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

Hemin has several advantages for lab experiments, including:

1. Availability: Hemin is readily available and can be purchased from various chemical suppliers.

2. Stability: Hemin is stable and can be stored for long periods without degradation.

3. Versatility: Hemin can be used in various applications, including biochemistry, molecular biology, and medical research.

However, there are also some limitations to using hemin in lab experiments, including:

1. Cost: Hemin can be expensive, especially if large quantities are required.

2. Toxicity: Hemin can be toxic at high concentrations and can cause cell damage and death.

3. Specificity: Hemin may not be suitable for all experiments, and other porphyrins may be required for specific applications.

Zukünftige Richtungen

There are several future directions for research involving hemin, including:

1. Development of new hemin derivatives with improved properties and specificity.

2. Investigation of the role of hemin in various diseases, including cancer and neurodegenerative disorders.

3. Development of new therapeutic applications for hemin, such as in the treatment of infectious diseases.

4. Study of the interaction between hemin and other molecules, including proteins and nucleic acids.

Conclusion

In conclusion, hemin is a complex organic molecule with unique properties that make it useful in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Hemin has the potential to be a valuable tool for future research and development in various fields.

Synthesemethoden

Hemin can be synthesized from porphyrinogen, which is a precursor molecule for all porphyrins. The synthesis involves the oxidation of porphyrinogen using an oxidizing agent such as ferric chloride. The reaction results in the formation of hemin, which is then purified using various techniques such as column chromatography and recrystallization.

Eigenschaften

CAS-Nummer |

1828-76-8 |

|---|---|

Produktname |

3-Hydroxy-3-methylisobenzofuran-1(3H)-one |

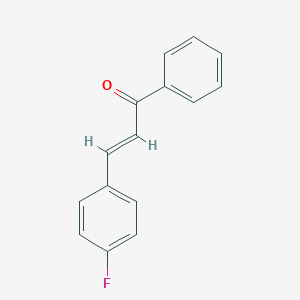

Molekularformel |

C9H8O3 |

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

3-hydroxy-3-methyl-2-benzofuran-1-one |

InChI |

InChI=1S/C9H8O3/c1-9(11)7-5-3-2-4-6(7)8(10)12-9/h2-5,11H,1H3 |

InChI-Schlüssel |

NXTNWTAZYOVOGN-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2C(=O)O1)O |

Kanonische SMILES |

CC1(C2=CC=CC=C2C(=O)O1)O |

Synonyme |

1(3H)-Isobenzofuranone,3-hydroxy-3-methyl-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)